BENGHE Foundational & Exploratory

Check Availability & Pricing

Introduction: The Molecular Blueprint of 4'-
Hydroxybutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4'-Hydroxybutyrophenone

Cat. No.: B086108

4'-Hydroxybutyrophenone (CAS No. 1009-11-6), a member of the phenone class of organic
compounds, possesses a molecular structure that is both simple and functionally significant.[1]
It features a butyrophenone core—a phenyl ring attached to a ketone and a butyl chain—with a
hydroxyl group substituted at the para (4') position of the aromatic ring.[1] This compound
serves as a valuable intermediate in organic synthesis, with potential applications in medicinal
chemistry and materials science.[1]

The precise arrangement of its constituent atoms and functional groups—the phenolic
hydroxyl, the aromatic ring, the carbonyl group, and the aliphatic butyl chain—gives rise to a
unique spectroscopic fingerprint. For researchers in drug discovery and development, a
thorough understanding of this fingerprint is not merely academic; it is foundational.
Spectroscopic analysis provides the unambiguous structural confirmation required for patent
applications, regulatory submissions, and the confident interpretation of biological activity data.

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data for 4'-Hydroxybutyrophenone. It is designed
to move beyond a simple recitation of data, offering instead a field-proven perspective on why
the spectra appear as they do and how this information is leveraged for structural elucidation
and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Proton and Carbon Skeleton
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NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed
information about the chemical environment of each proton and carbon atom.

Experimental Protocol: Acquiring High-Fidelity NMR
Data

The acquisition of a clean, high-resolution NMR spectrum is contingent upon meticulous
sample preparation. The causality is simple: paramagnetic impurities, suspended solids, or
poor magnetic field homogeneity will broaden spectral lines, obscuring vital coupling
information.

Protocol for 1H and 3C NMR Sample Preparation:

» Sample Weighing: Accurately weigh 5-10 mg of purified 4'-Hydroxybutyrophenone for *H
NMR, or 20-50 mg for 3C NMR, into a clean, dry vial.[2] A higher concentration is required
for 13C NMR due to the low natural abundance (1.1%) of the 13C isotope.[3]

» Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample.
Chloroform-d (CDCIs) is a common and effective choice for this compound. Use
approximately 0.6-0.7 mL of solvent for a standard 5 mm NMR tube.[2] The deuterated
solvent prevents a large, potentially overwhelming solvent signal in tH NMR and is used for
the field-frequency lock by the spectrometer.

e Dissolution & Transfer: Dissolve the sample completely in the vial. Gentle vortexing may be
applied.

« Filtration: To ensure magnetic field homogeneity, the solution must be free of particulate
matter. Filter the sample through a small plug of glass wool packed into a Pasteur pipette
directly into the NMR tube.[4]

 Instrument Setup: Place the capped and carefully cleaned NMR tube into the spectrometer's
autosampler or spinner. The instrument's software will then perform locking, tuning, and
shimming procedures to optimize the magnetic field homogeneity before data acquisition.

'H NMR Spectral Analysis
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The *H NMR spectrum provides a quantitative map of the different proton environments within
the molecule.

Table 1: *H NMR Spectral Data for 4'-Hydroxybutyrophenone (in CDClI3)

. Chemical Shift . . .
Signal Label Multiplicity Integration Assignment
(3, ppm)
Aromatic
H-a ~7.93 Doublet (d) 2H protons ortho
to C=0
Aromatic protons
H-b ~6.98 Doublet (d) 2H
meta to C=0
) -CH2- adjacent to
H-c ~2.94 Triplet (t) 2H
C=0
-CH2- in butyl
H-d ~1.77 Sextet 2H )
chain
] Terminal -CHs
H-e ~0.99 Triplet (t) 3H

group

| -OH | Variable | Broad Singlet | 1H | Phenolic hydroxyl proton |
Data sourced from ChemicalBook.[5]
Interpretation of the *H NMR Spectrum:

e Aromatic Region (6 6.5-8.0 ppm): The spectrum shows two distinct signals in this region,
characteristic of a para-substituted benzene ring. The protons H-a, ortho to the electron-
withdrawing carbonyl group, are deshielded and appear further downfield (~7.93 ppm).[6]
The protons H-b, ortho to the electron-donating hydroxyl group, are more shielded and
appear upfield (~6.98 ppm). Both signals appear as doublets due to coupling with their
respective ortho neighbors.

 Aliphatic Region (6 0-3.0 ppm): The butyl chain gives rise to three distinct signals. The
methylene protons H-c are directly adjacent to the carbonyl group, which deshields them
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significantly, shifting their resonance to ~2.94 ppm. This signal is a triplet because of
coupling to the two neighboring H-d protons (n+1 rule, 2+1=3).[6] The H-d protons at ~1.77
ppm are split into a sextet by their five neighbors (two H-c and three H-e protons). The
terminal methyl protons H-e are the most shielded, appearing at ~0.99 ppm as a triplet due
to coupling with the two H-d protons.

o Hydroxyl Proton: The phenolic -OH proton signal is typically a broad singlet and its chemical
shift is highly variable, depending on concentration, temperature, and solvent, due to
hydrogen bonding and chemical exchange.

Diagram 1: *H NMR Structural Assignments A simplified representation correlating the proton
environments of 4'-Hydroxybutyrophenone with their respective signals in the *H NMR
spectrum.

© 2025 BenchChem. All rights reserved. 4/14 Tech Support


https://www.compoundchem.com/wp-content/uploads/2015/04/Analytical-Chemistry-13-C-NMR-Chemical-Shifts.pdf
https://www.benchchem.com/product/b086108?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing
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Caption: Correlation of protons to *H NMR signals.

3C NMR Spectral Analysis

While a fully assigned experimental spectrum from a public database is not readily available,
the 13C NMR spectrum can be reliably predicted based on established chemical shift principles
and data from analogous compounds.[2][7] The proton-decoupled 3C spectrum is expected to
show 8 distinct signals, as the para-substituted ring contains pairs of chemically equivalent
carbons.
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Table 2: Predicted 3C NMR Chemical Shifts for 4'-Hydroxybutyrophenone

Predicted Chemical Shift

Carbon Label Rationale
(3, ppm)
Typical for an aryl alkyl
C=0 ~200-205 o ) Y ) J

ketone; highly deshielded.

Aromatic carbon attached to -
C-4' (-OH) ~162 OH; significantly deshielded by

oxygen.

Aromatic carbons ortho to
C-2'/C-6' ~131

C=0.

Quaternary aromatic carbon

c-1' ~129

attached to the acyl group.

Aromatic carbons meta to
C-3'/C-5' ~115 C=0, shielded by the -OH

group.

Aliphatic carbon alpha to the
-CHz- (a) ~38

carbonyl group.

Aliphatic carbon beta to the
-CHz- (B) ~18

carbonyl group.

| -CHs (y) | ~14 | Terminal methyl carbon. |
Interpretation of the Predicted 3C NMR Spectrum:

e Carbonyl Carbon (C=0): This quaternary carbon is the most deshielded due to the double
bond to the highly electronegative oxygen atom, appearing far downfield (>200 ppm).

e Aromatic Carbons (0 110-170 ppm): The chemical shifts are dictated by the electronic effects
of the substituents. The carbon bearing the hydroxyl group (C-4') is the most deshielded
aromatic carbon due to the direct attachment of oxygen. The carbons ortho to the carbonyl
(C-2'/C-6") are the next most deshielded. The quaternary carbon (C-1") is also in this region.
The carbons ortho to the hydroxyl group (C-3'/C-5') are the most shielded aromatic carbons.
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 Aliphatic Carbons (& 10-40 ppm): The shifts follow a predictable pattern based on proximity
to the electron-withdrawing carbonyl group. The a-carbon is the most deshielded, followed
by the B-carbon, and finally the terminal y-methyl group, which is the most shielded.

Infrared (IR) Spectroscopy: Identifying Functional
Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an
exceptionally powerful tool for the rapid identification of key functional groups.

Experimental Protocol: Solid-State IR Analysis

For a solid sample like 4'-Hydroxybutyrophenone, the KBr pellet method is a standard and
reliable technique.

Protocol for KBr Pellet Preparation:

e Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic-
grade potassium bromide (KBr) in an agate mortar.

» Pellet Formation: Transfer the fine powder to a pellet press and apply pressure to form a
thin, transparent disc.

o Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and
acquire the spectrum. A background spectrum of the empty sample compartment should be
run first and automatically subtracted.

IR Spectral Analysis

The IR spectrum of 4'-Hydroxybutyrophenone is a composite of the characteristic
absorptions of its functional groups.[8]

Table 3: Characteristic IR Absorption Bands for 4'-Hydroxybutyrophenone
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Wavenumber
(cm™)

~3550 - 3200

Vibration Type

O-H stretch (broad)

Functional Group

Phenolic -OH

Significance

Confirms the
presence of the
hydroxyl group.
Broadness is due
to intermolecular
hydrogen bonding.
[€]

~3100 - 3000

C-H stretch

Aromatic C-H

Indicates the
presence of the

benzene ring.[9]

~2960 - 2850

C-H stretch

Aliphatic C-H

Confirms the
presence of the sp3
hybridized carbons of
the butyl chain.[9]

~1670

C=0 stretch (strong)

Aryl Ketone

Strong, sharp
absorption
characteristic of a
conjugated carbonyl
group. Conjugation
lowers the frequency
from a typical aliphatic
ketone (~1715 cm~1).

~1600, ~1500

C=C stretch

Aromatic Ring

Two or more bands
are typical for the
stretching vibrations
within the benzene

ring.[8]

| ~1220 | C-O stretch | Phenol | Distinguishes the phenolic C-O bond from an aliphatic alcohol

C-O bond.[8] |

© 2025 BenchChem. All rights reserved.

8/14

Tech Support


https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://pmc.ncbi.nlm.nih.gov/articles/PMC11522704/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11522704/
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Interpretation of the IR Spectrum: The spectrum provides a clear, self-validating system. The
broad O-H stretch immediately identifies the compound as an alcohol or phenol. The strong
C=0 stretch confirms a carbonyl, and its position (~1670 cm~1) points specifically to an aryl
ketone where the carbonyl is conjugated with the aromatic ring. The combination of aromatic
and aliphatic C-H stretches, along with the characteristic aromatic C=C stretches, completes
the structural picture, aligning perfectly with the known structure of 4'-
Hydroxybutyrophenone.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the
compound and structural details inferred from its fragmentation pattern upon ionization.

Experimental Protocol: Electron lonization (EIl)

Electron lonization (EI) is a hard ionization technique that imparts significant energy to the
molecule, leading to predictable and reproducible fragmentation.

Protocol for EI-MS Analysis:

Sample Introduction: A small amount of the sample is introduced into the instrument, typically
via a direct insertion probe or after separation by Gas Chromatography (GC).

 lonization: The sample is vaporized and bombarded with a high-energy electron beam
(typically 70 eV), causing the ejection of an electron to form a radical cation, known as the
molecular ion (Me*).[10]

e Fragmentation: The high internal energy of the molecular ion causes it to fragment into
smaller, characteristic ions.

e Analysis: The positively charged ions (the molecular ion and fragment ions) are accelerated
and separated by a mass analyzer based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and their relative abundance is plotted against
their m/z value to generate the mass spectrum.
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Mass Spectral Analysis

The mass spectrum of 4'-Hydroxybutyrophenone (Molecular Weight: 164.20 g/mol ) is
dominated by fragmentation pathways characteristic of aryl alkyl ketones.[8]

Table 4: Key lons in the El Mass Spectrum of 4'-Hydroxybutyrophenone

Proposed Fragmentation L
m/z Significance
Fragment Pathway
Confirms the
164 [C10H1202]+* Molecular lon (Me*)  molecular weight

of the compound.

Loss of the propyl
121 [HOCeH4CO* a-Cleavage radical (*CsH7). This is

the base peak.

| 93 | [HOCeHa]* | Cleavage of C-C bond | Loss of the butyryl radical (¢*COCsH?7). |
Data interpreted from NIST WebBook and general fragmentation principles.[8]
Interpretation of the Mass Spectrum:

e Molecular lon (Me*): A peak at m/z 164 corresponds to the intact molecular ion, confirming
the compound's molecular formula.

o 0-Cleavage (Alpha-Cleavage): The most favorable fragmentation for ketones is cleavage of
the bond alpha to the carbonyl group. For 4'-Hydroxybutyrophenone, this involves the
cleavage of the bond between the carbonyl carbon and the propyl chain. This results in the
loss of a propyl radical (mass 43) and the formation of the highly stable, resonance-stabilized
4-hydroxybenzoyl cation at m/z 121. This fragment is typically the most abundant ion (the
base peak) in the spectrum.

o McLafferty Rearrangement: While not a major peak for this specific molecule compared to
the a-cleavage product, butyrophenones are classic examples of the McLafferty
rearrangement. This process involves the transfer of a y-hydrogen to the carbonyl oxygen,
followed by the cleavage of the a-3 carbon bond, resulting in the loss of a neutral alkene
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(propene, mass 42). This would yield a fragment at m/z 122. The dominance of the m/z 121
peak suggests a-cleavage is the overwhelmingly preferred pathway.

Diagram 2: Primary Fragmentation Pathways in EI-MS A workflow illustrating the formation of
the key fragment ion (m/z 121) from the molecular ion of 4'-Hydroxybutyrophenone via o-
cleavage.

Molecular lon (Me*)
m/z = 164

a-Cleavage

4-Hydroxybenzoyl Cation Propyl Radical (¢C3H?7)
m/z = 121 (Base Peak) (Neutral Loss, Not Detected)

Click to download full resolution via product page
Caption: Formation of the base peak via a-cleavage.

Safety and Handling

As a laboratory chemical, 4'-Hydroxybutyrophenone requires appropriate handling to
minimize risk. It is classified as harmful if swallowed (Acute toxicity - Category 4, Oral).

Handling: Use in a well-ventilated area. Avoid formation of dust.

Personal Protective Equipment (PPE): Wear safety goggles, protective gloves, and a lab
coat.

Storage: Store in a tightly closed container in a cool, dry place.

First Aid: In case of ingestion, seek medical help immediately. For skin or eye contact, rinse
thoroughly with water.
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Conclusion

The spectroscopic data of 4'-Hydroxybutyrophenone provides a cohesive and self-validating
confirmation of its molecular structure. *H NMR precisely maps the proton framework, IR
spectroscopy confirms the presence and nature of the key functional groups, and mass
spectrometry establishes the molecular weight and reveals characteristic fragmentation
patterns. For the research scientist, this triad of techniques delivers an unambiguous molecular
blueprint, ensuring the identity and purity of the material and providing a solid foundation for all
subsequent research and development activities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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